molecular formula C10H14O B173569 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan CAS No. 161394-50-9

3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan

Cat. No.: B173569
CAS No.: 161394-50-9
M. Wt: 150.22 g/mol
InChI Key: WBRYUDKSKFXYOD-UHFFFAOYSA-N
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Description

3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by a cyclopentane ring fused to a furan ring, with a prop-2-enyl substituent at the 3a position. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan can be achieved through several synthetic routes. One common method involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . The reaction conditions are optimized to achieve moderate to good yields for a variety of substrates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The prop-2-enyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan is unique due to its specific structural features, which confer distinct chemical and biological properties. Its prop-2-enyl substituent and fused ring system make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYUDKSKFXYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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